molecular formula C20H17N5O3S B5698645 N-(4-(N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)sulfamoyl)phenyl)acetamide

N-(4-(N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)sulfamoyl)phenyl)acetamide

Cat. No.: B5698645
M. Wt: 407.4 g/mol
InChI Key: VTRIEBWNZUXXEF-UHFFFAOYSA-N
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Description

N-(4-(N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)sulfamoyl)phenyl)acetamide is a complex organic compound that features an imidazo[1,2-a]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)sulfamoyl)phenyl)acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions often include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions. The scalability of these methods is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(4-(N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)sulfamoyl)phenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)sulfamoyl)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-14(26)22-16-6-8-18(9-7-16)29(27,28)24-17-5-2-4-15(12-17)19-13-25-11-3-10-21-20(25)23-19/h2-13,24H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRIEBWNZUXXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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